molecular formula C15H14O6 B11841633 6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate CAS No. 61407-19-0

6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate

Cat. No.: B11841633
CAS No.: 61407-19-0
M. Wt: 290.27 g/mol
InChI Key: MVZPEBCJZQDPPO-UHFFFAOYSA-N
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Description

(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is an organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C15H14O6, is characterized by the presence of acetoxy and methyl groups attached to the chromone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate typically involves the acetylation of the corresponding hydroxy chromone derivative. One common method involves the reaction of 3-hydroxy-2-methyl-4-oxo-4H-chromen-6-yl methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex chromone derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetoxy groups enhance its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

61407-19-0

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(3-acetyloxy-2-methyl-4-oxochromen-6-yl)methyl acetate

InChI

InChI=1S/C15H14O6/c1-8-15(21-10(3)17)14(18)12-6-11(7-19-9(2)16)4-5-13(12)20-8/h4-6H,7H2,1-3H3

InChI Key

MVZPEBCJZQDPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2)COC(=O)C)OC(=O)C

Origin of Product

United States

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